molecular formula C11H17NO4 B584862 α-Methyl Omuralide-d6 CAS No. 1346599-95-8

α-Methyl Omuralide-d6

Cat. No.: B584862
CAS No.: 1346599-95-8
M. Wt: 233.297
InChI Key: SFIBAAAUUBBTJU-AUZYLFTPSA-N
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Description

α-Methyl Omuralide-d6: is a deuterium-labeled derivative of α-Methyl Omuralide. It is a potent, selective, and irreversible inhibitor of proteasome function. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of α-Methyl Omuralide-d6 involves the incorporation of deuterium atoms into the α-Methyl Omuralide structure. The general synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: α-Methyl Omuralide-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Chemistry: α-Methyl Omuralide-d6 is used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling. It helps in studying the structure, reaction mechanisms, and kinetics of various chemical reactions .

Biology: In biological research, this compound is utilized to investigate proteasome function and its role in cellular processes. It serves as a tool to study protein degradation pathways and their implications in diseases .

Medicine: Although not used clinically, this compound aids in understanding the mechanisms of proteasome inhibitors, which are potential therapeutic agents for cancer and other diseases .

Industry: In the industrial sector, this compound is employed in the development of new materials and chemical processes. Its unique properties make it valuable for various applications .

Mechanism of Action

α-Methyl Omuralide-d6 exerts its effects by irreversibly inhibiting the proteasome, a complex responsible for degrading unwanted or damaged proteins within cells. The compound binds to the active site of the proteasome, preventing it from performing its function. This inhibition disrupts protein degradation pathways, leading to the accumulation of proteins and subsequent cellular effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which enhances its stability and allows for detailed studies using NMR spectroscopy. This labeling distinguishes it from other proteasome inhibitors and provides additional insights into its mechanism of action and interactions .

Properties

CAS No.

1346599-95-8

Molecular Formula

C11H17NO4

Molecular Weight

233.297

IUPAC Name

(1S,5R)-5-[(1S)-1-hydroxy-2-methylpropyl]-2,2-bis(trideuteriomethyl)-7-oxa-4-azabicyclo[3.2.0]heptane-3,6-dione

InChI

InChI=1S/C11H17NO4/c1-5(2)6(13)11-7(16-9(11)15)10(3,4)8(14)12-11/h5-7,13H,1-4H3,(H,12,14)/t6-,7-,11+/m0/s1/i3D3,4D3

InChI Key

SFIBAAAUUBBTJU-AUZYLFTPSA-N

SMILES

CC(C)C(C12C(C(C(=O)N1)(C)C)OC2=O)O

Synonyms

(1R,5S)-1-[(1S)-1-Hydroxy-2-methylpropyl]-4,4-(dimethyl-d6)-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione;  (-)-7-Methylomuralide-d6; 

Origin of Product

United States

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